molecular formula C100H164O B1235342 Dolichol-20 CAS No. 2067-66-5

Dolichol-20

Cat. No.: B1235342
CAS No.: 2067-66-5
M. Wt: 1382.4 g/mol
InChI Key: KEVPZUBEAUSPNJ-OYHKHEHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dolichol-20 is a long-chain polyisoprenoid alcohol consisting of 20 isoprene units. It is a member of the dolichol family, which plays a crucial role in the post-translational modification of proteins, particularly in the process of N-glycosylation. This compound is involved in the synthesis of glycoproteins by acting as a lipid carrier for sugar molecules in the endoplasmic reticulum of eukaryotic cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dolichol-20 is synthesized through the mevalonate pathway, which involves several enzymatic steps. The process begins with the condensation of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate by HMG-CoA reductase. Mevalonate undergoes phosphorylation and decarboxylation to produce isopentenyl pyrophosphate (IPP). IPP is then converted to farnesyl pyrophosphate (FPP), which serves as the precursor for dolichol synthesis. The enzyme cis-prenyltransferase catalyzes the polymerization of FPP with additional IPP units to form polyprenyl pyrophosphate, which is subsequently reduced to this compound .

Industrial Production Methods: Industrial production of this compound involves the fermentation of yeast or bacterial cultures engineered to overproduce the enzymes required for the mevalonate pathway. The cultures are grown in bioreactors under controlled conditions to maximize the yield of this compound. The compound is then extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Dolichol-20 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dolichol-20 has several scientific research applications, including:

    Chemistry: Used as a model compound to study the properties and reactions of polyisoprenoids.

    Biology: Plays a critical role in the study of protein glycosylation and cellular processes involving lipid carriers.

    Medicine: Investigated for its potential role in aging and neurodegenerative diseases, as changes in dolichol levels are associated with conditions like Alzheimer’s disease.

    Industry: Utilized in the production of glycoproteins and other biotechnological applications .

Mechanism of Action

Dolichol-20 exerts its effects primarily through its role in protein glycosylation. It acts as a lipid carrier for the assembly and transfer of oligosaccharides to nascent proteins in the endoplasmic reticulum. The process involves the formation of dolichol-linked oligosaccharides, which are then transferred to specific asparagine residues on the target proteins by the enzyme oligosaccharyltransferase. This modification is crucial for proper protein folding, stability, and function .

Comparison with Similar Compounds

Dolichol-20 is compared with other similar compounds such as:

    Dolichol-15: Contains 15 isoprene units and has similar functions but differs in chain length and specific biological roles.

    Dolichol-25: Contains 25 isoprene units and is involved in similar glycosylation processes but may have different cellular distributions and functions.

    Polyprenol: The precursor to dolichol, which is reduced to form this compound. .

This compound is unique due to its specific chain length, which influences its role in glycosylation and its distribution within cellular membranes. Its distinct properties make it a valuable compound for studying lipid-mediated processes in cells .

Properties

IUPAC Name

(6E,10E,14E,18E,22Z,26E,30E,34E,38E,42E,46E,50E,54E,58Z,62E,66E,70E,74E)-3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71,75,79-icosamethyloctaconta-6,10,14,18,22,26,30,34,38,42,46,50,54,58,62,66,70,74,78-nonadecaen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C100H164O/c1-81(2)41-22-42-82(3)43-23-44-83(4)45-24-46-84(5)47-25-48-85(6)49-26-50-86(7)51-27-52-87(8)53-28-54-88(9)55-29-56-89(10)57-30-58-90(11)59-31-60-91(12)61-32-62-92(13)63-33-64-93(14)65-34-66-94(15)67-35-68-95(16)69-36-70-96(17)71-37-72-97(18)73-38-74-98(19)75-39-76-99(20)77-40-78-100(21)79-80-101/h41,43,45,47,49,51,53,55,57,59,61,63,65,67,69,71,73,75,77,100-101H,22-40,42,44,46,48,50,52,54,56,58,60,62,64,66,68,70,72,74,76,78-80H2,1-21H3/b82-43+,83-45+,84-47+,85-49+,86-51-,87-53+,88-55+,89-57+,90-59+,91-61+,92-63+,93-65+,94-67+,95-69-,96-71+,97-73+,98-75+,99-77+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVPZUBEAUSPNJ-OYHKHEHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C100H164O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dolichol-20
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005176
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2067-66-5
Record name Dolichol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002067665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dolichol-20
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005176
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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